molecular formula C15H21Cl2NO2 B14303889 (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride CAS No. 112879-47-7

(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride

Katalognummer: B14303889
CAS-Nummer: 112879-47-7
Molekulargewicht: 318.2 g/mol
InChI-Schlüssel: IDSUCHCEGOSDQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is a chemical compound with the molecular formula C10H13ClO. It is known for its unique structure, which includes both chlorobutyl and phenoxybutyl groups attached to a carbamyl chloride moiety. This compound is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride typically involves the reaction of 4-chlorobutyl chloride with 4-phenoxybutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbamyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is unique due to the presence of both chlorobutyl and phenoxybutyl groups attached to a reactive carbamyl chloride moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications in different scientific fields .

Eigenschaften

CAS-Nummer

112879-47-7

Molekularformel

C15H21Cl2NO2

Molekulargewicht

318.2 g/mol

IUPAC-Name

N-(4-chlorobutyl)-N-(4-phenoxybutyl)carbamoyl chloride

InChI

InChI=1S/C15H21Cl2NO2/c16-10-4-5-11-18(15(17)19)12-6-7-13-20-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2

InChI-Schlüssel

IDSUCHCEGOSDQM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCCCN(CCCCCl)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.